Pentigetide

Descripción general

Descripción

El compuesto “HEPP” se refiere a una entidad química específica que ha captado la atención en varios campos científicos. Es conocido por sus propiedades únicas y sus posibles aplicaciones en química, biología, medicina e industria.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de HEPP implica varias rutas sintéticas, cada una con condiciones de reacción específicas. Un método común implica la reacción de tetraaminas tetra-lithiadas N,N′,N,′′N′′′- con GeCl2·1,4-dioxano o por reacción de transaminación directa entre tetraaminas y Ge[N(SiMe3)2]2 . Este método produce bis(benzimidazolina-2-germileno)s, que pueden procesarse posteriormente para obtener HEPP.

Métodos de producción industrial: En entornos industriales, la producción de HEPP puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de equipos y técnicas avanzados, como el análisis de difracción de rayos X y la espectroscopia vibracional, ayuda a monitorear y controlar el proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: HEPP experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Una reacción notable es el reordenamiento de Fischer-Hepp, donde una N-nitroso aromática o una nitrosamina secundaria se convierte en un compuesto de carbonilo nitroso . Este reordenamiento suele estar catalizado por ácido clorhídrico e implica un mecanismo intramolecular .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de HEPP incluyen ácido clorhídrico, iones haluro (Cl⁻, Br⁻, I⁻) y ácido sulfúrico. Las condiciones de reacción a menudo implican temperaturas específicas y sistemas de solventes para lograr los productos deseados .

Principales productos formados: Los principales productos formados a partir de las reacciones de HEPP incluyen compuestos nitrosos, que son intermediarios valiosos en la síntesis orgánica. Estos productos tienen aplicaciones en varios campos, incluidos los farmacéuticos y la ciencia de materiales .

Aplicaciones en investigación científica

HEPP tiene una amplia gama de aplicaciones en investigación científica. En química, se utiliza como ligando en complejos de metales de transición para la catálisis debido a su fuerte capacidad de donación . En biología y medicina, los derivados de HEPP se exploran por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas . En la industria, HEPP se utiliza en el desarrollo de materiales avanzados y como precursor para varios procesos químicos .

Aplicaciones Científicas De Investigación

HEPP has a wide range of scientific research applications. In chemistry, it is used as a ligand in transition metal complexes for catalysis due to its strong donor ability . In biology and medicine, HEPP’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities . In industry, HEPP is utilized in the development of advanced materials and as a precursor for various chemical processes .

Mecanismo De Acción

El mecanismo de acción de HEPP implica su interacción con objetivos moleculares y vías específicos. Por ejemplo, en sistemas biológicos, HEPP puede ejercer sus efectos a través de la inhibición de enzimas específicas o la modulación de vías de señalización. Los objetivos moleculares y vías exactos pueden variar según la aplicación y el contexto específicos .

Comparación Con Compuestos Similares

Compuestos similares: HEPP se puede comparar con otros compuestos similares, como los carbenos N-heterocíclicos y los germilenos. Estos compuestos comparten algunas similitudes estructurales pero difieren en su reactividad y aplicaciones .

Unicidad de HEPP: Lo que diferencia a HEPP de compuestos similares es su capacidad única para someterse a reacciones de reordenamiento específicas, como el reordenamiento de Fischer-Hepp, y su fuerte capacidad de donación en la catálisis . Estas propiedades hacen que HEPP sea un compuesto valioso tanto en investigación como en aplicaciones industriales.

Propiedades

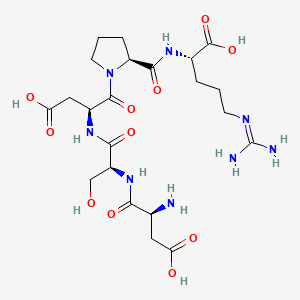

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N8O11/c23-10(7-15(32)33)17(36)29-13(9-31)18(37)28-12(8-16(34)35)20(39)30-6-2-4-14(30)19(38)27-11(21(40)41)3-1-5-26-22(24)25/h10-14,31H,1-9,23H2,(H,27,38)(H,28,37)(H,29,36)(H,32,33)(H,34,35)(H,40,41)(H4,24,25,26)/t10-,11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDIGHIVUUADBZ-PEDHHIEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N8O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30977675 | |

| Record name | N~2~-[{1-[2-({2-[(2-Amino-3-carboxy-1-hydroxypropylidene)amino]-1,3-dihydroxypropylidene}amino)-3-carboxypropanoyl]pyrrolidin-2-yl}(hydroxy)methylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pentigetide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62087-72-3 | |

| Record name | Pentigetide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062087723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[{1-[2-({2-[(2-Amino-3-carboxy-1-hydroxypropylidene)amino]-1,3-dihydroxypropylidene}amino)-3-carboxypropanoyl]pyrrolidin-2-yl}(hydroxy)methylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTIGETIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG3J18T1UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentigetide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 - 200 °C | |

| Record name | Pentigetide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.